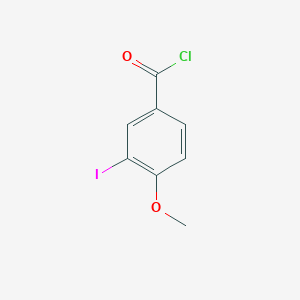
4-Bromo-2-hydrazinyl-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-hydrazinyl-3-iodopyridine” is a chemical compound that is part of the azaindole family . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has a bromine atom at the 4th position and a hydrazinyl group at the 2nd position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-hydrazinyl-3-iodopyridine” can be inferred from its name. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The bromine atom is attached to the 4th carbon atom, the iodine atom is attached to the 3rd carbon atom, and the hydrazinyl group (NH2NH2) is attached to the 2nd carbon atom .Future Directions
Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents . Therefore, “4-Bromo-2-hydrazinyl-3-iodopyridine”, being an azaindole derivative, may have potential applications in medicinal chemistry and drug discovery programs.
properties
CAS RN |
917969-52-9 |
|---|---|
Product Name |
4-Bromo-2-hydrazinyl-3-iodopyridine |
Molecular Formula |
C5H5BrIN3 |
Molecular Weight |
313.92 g/mol |
IUPAC Name |
(4-bromo-3-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5BrIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10) |
InChI Key |
ITTQYIFBRJKSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)I)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

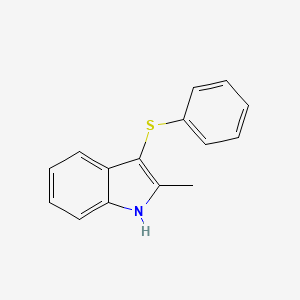
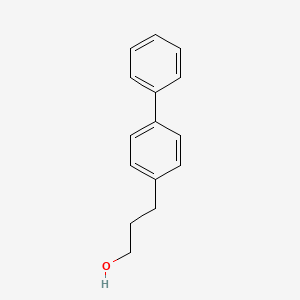
![5-tert-butyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B8799035.png)
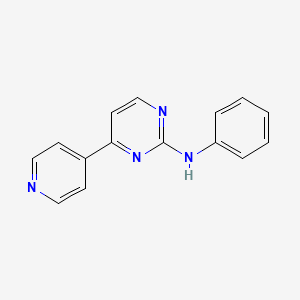

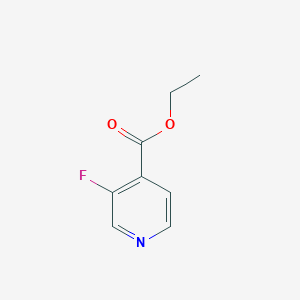
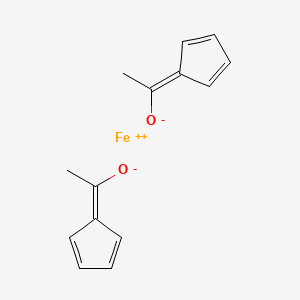
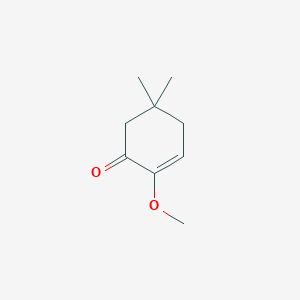
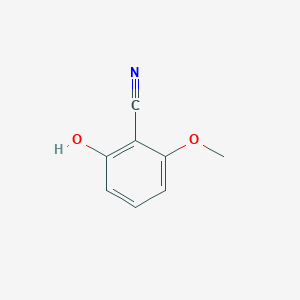
![3-Pyridinecarbonitrile, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B8799075.png)
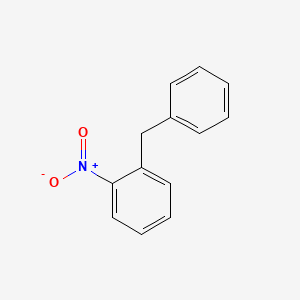

![5-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8799107.png)
